molecular formula C5H5BrN2O2S B182152 5-Bromo-2-(methylsulphonyl)pyrimidine CAS No. 38275-48-8

5-Bromo-2-(methylsulphonyl)pyrimidine

Cat. No.: B182152
CAS No.: 38275-48-8
M. Wt: 237.08 g/mol
InChI Key: MVIRMXABVKJKAR-UHFFFAOYSA-N
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Description

5-Bromo-2-(methylsulphonyl)pyrimidine is a chemical compound with the molecular formula C5H5BrN2O2S and a molecular weight of 237.07 g/mol . It is a white crystalline powder that is primarily used in various chemical reactions and research applications. The compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(methylsulphonyl)pyrimidine typically involves the bromination of 2-(methylsulphonyl)pyrimidine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetonitrile or dichloromethane . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through recrystallization or chromatography techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(methylsulphonyl)pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 2-(methylsulphonyl)-5-aminopyrimidine, while oxidation can produce 2-(methylsulfonyl)-5-bromopyrimidine .

Mechanism of Action

The mechanism of action of 5-Bromo-2-(methylsulphonyl)pyrimidine involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the methylsulphonyl group are key functional groups that participate in various chemical reactions. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by a nucleophile . Additionally, the methylsulphonyl group can undergo oxidation or reduction, altering the compound’s reactivity and properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-(methylsulphonyl)pyrimidine is unique due to its combination of a bromine atom and a methylsulphonyl group, which provides distinct reactivity and stability. This makes it a versatile reagent in organic synthesis and valuable in various research applications .

Properties

IUPAC Name

5-bromo-2-methylsulfonylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O2S/c1-11(9,10)5-7-2-4(6)3-8-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVIRMXABVKJKAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50312786
Record name 5-Bromo-2-(methylsulphonyl)pyrimidine
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Molecular Weight

237.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38275-48-8
Record name 5-Bromo-2-(methylsulfonyl)pyrimidine
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Record name NSC 262216
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Record name 38275-48-8
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Record name 5-Bromo-2-(methylsulphonyl)pyrimidine
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Record name 38275-48-8
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Synthesis routes and methods

Procedure details

To a solution of 5-bromo-2-methylsulfanylpyrimidine (10.0 g, 48.8 mmol) in methanol (195 mL) were added a solution of Oxone® (94.6 g, 154 mmol, 3.16 eq) in water (500 mL and aq. 4 N sodium hydroxide (40 mL, 160 mmol, 3.28 eq.) portionwise and in an alternating addition mode to maintain pH between 2 and 3 at a temperature of 0° C. After complete addition, the mixture was allowed to stir for 2 h at room temperature. Water (500 mL) was added, and the mixture was extracted with ethyl acetate (2×500 mL). The aqueous layer was adjusted to pH 7 by addition of aq. sodium hydroxide, and was again extracted with ethyl acetate. The combined organic layers were dried over MgSO4 and evaporated to give 9.23 g (80% yield) of the desired sulfone which was used without further purification.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
195 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Yield
80%

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